

Solubility and stability of 6-Bromo-2-methylquinolin-4-ol in different solvents

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Compound of Interest

Compound Name: 6-Bromo-2-methylquinolin-4-ol

Cat. No.: B3319451

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An In-Depth Technical Guide to the Solubility and Stability of **6-Bromo-2-methylquinolin-4-ol** for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-methylquinolin-4-ol is a heterocyclic compound with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its effective use in synthesis, formulation, and biological assays. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability profiles of **6-Bromo-2-methylquinolin-4-ol**. It details experimental protocols, explains the rationale behind methodological choices, and offers a framework for the systematic evaluation of this compound's behavior in various chemical environments.

Introduction: The Significance of Physicochemical Characterization

The journey of a chemical entity from discovery to application is critically dependent on its physicochemical profile. For a compound like **6-Bromo-2-methylquinolin-4-ol**, its utility as a synthetic intermediate or a potential bioactive agent is directly linked to its solubility and stability.^[1] Solubility dictates the choice of solvents for reactions, purification, and formulation, ultimately impacting bioavailability.^[2] Stability, the ability to resist chemical change over time

and under various environmental stresses, is paramount for ensuring the integrity, safety, and shelf-life of any resulting product.^{[3][4]}

This guide serves as a detailed manual for researchers, providing both the foundational knowledge and the practical steps required to comprehensively characterize **6-Bromo-2-methylquinolin-4-ol**.

Physicochemical Properties of 6-Bromo-2-methylquinolin-4-ol

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.

Property	Value	Source
CAS Number	103030-28-0	[5][6]
Molecular Formula	C ₁₀ H ₈ BrNO	[5][7]
Molecular Weight	238.08 g/mol	[5][7]
Structure	A quinolinol core with a bromine substituent at position 6 and a methyl group at position 2. This structure suggests potential for hydrogen bonding via the hydroxyl group and the quinoline nitrogen, as well as hydrophobic interactions from the aromatic system.	[7]
Predicted pKa	Quinoline derivatives are generally weak bases. The pKa of the quinolinium ion is typically around 5. The phenolic hydroxyl group is weakly acidic. The specific pKa values for 6-Bromo-2-methylquinolin-4-ol would need to be experimentally determined but are crucial for understanding its solubility in aqueous solutions of varying pH.	[8]

Solubility Profile Determination

The solubility of **6-Bromo-2-methylquinolin-4-ol** will vary significantly with the nature of the solvent. A systematic approach to determining its solubility in a range of relevant solvents is crucial.

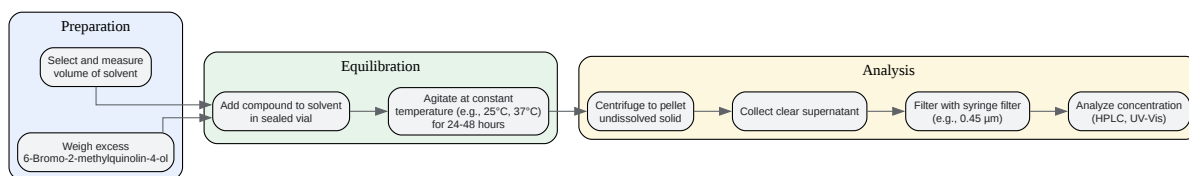
Theoretical Considerations

The principle of "like dissolves like" provides a preliminary framework for solvent selection. The presence of both a polar hydroxyl group and a larger, more nonpolar bromo-quinoline scaffold suggests that **6-Bromo-2-methylquinolin-4-ol** may exhibit moderate solubility in a range of solvents.

- **Polar Protic Solvents** (e.g., water, ethanol, methanol): The hydroxyl group can form hydrogen bonds with these solvents, aiding solubility. However, the hydrophobic aromatic rings may limit extensive solubility, especially in water.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds and have dipole moments that can interact with the polar functionalities of the molecule, often leading to good solubility.
- **Nonpolar Solvents** (e.g., hexane, toluene): Solubility is expected to be limited in these solvents due to the polar nature of the hydroxyl and nitrogen-containing ring.

Experimental Workflow for Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.^[2]



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Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Method

- Preparation: Add an excess amount of solid **6-Bromo-2-methylquinolin-4-ol** to a vial containing a known volume of the selected solvent (e.g., 5 mL). The presence of excess solid is crucial to ensure saturation is achieved.[\[2\]](#)
- Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for organic solvents, 37°C for physiological buffers) for a sufficient period (typically 24-48 hours) to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. For more effective separation, centrifuge the samples at high speed (>10,000 x g).[\[2\]](#)[\[8\]](#)
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. Dilute the filtered solution with a suitable mobile phase or solvent and analyze the concentration of **6-Bromo-2-methylquinolin-4-ol** using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Calculation: Calculate the solubility from the measured concentration and express it in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation

Results should be presented in a clear, tabular format.

Table 1: Illustrative Solubility Data for **6-Bromo-2-methylquinolin-4-ol** (Note: These are example values. Researchers must replace them with their own experimental data.)

Solvent	Temperature (°C)	Solubility (mg/mL)
Water (pH 7.4)	37	< 0.1
Ethanol	25	5.2 ± 0.3
DMSO	25	> 50
Acetonitrile	25	1.5 ± 0.1
Methanol	25	3.8 ± 0.2

Stability Profile and Forced Degradation Studies

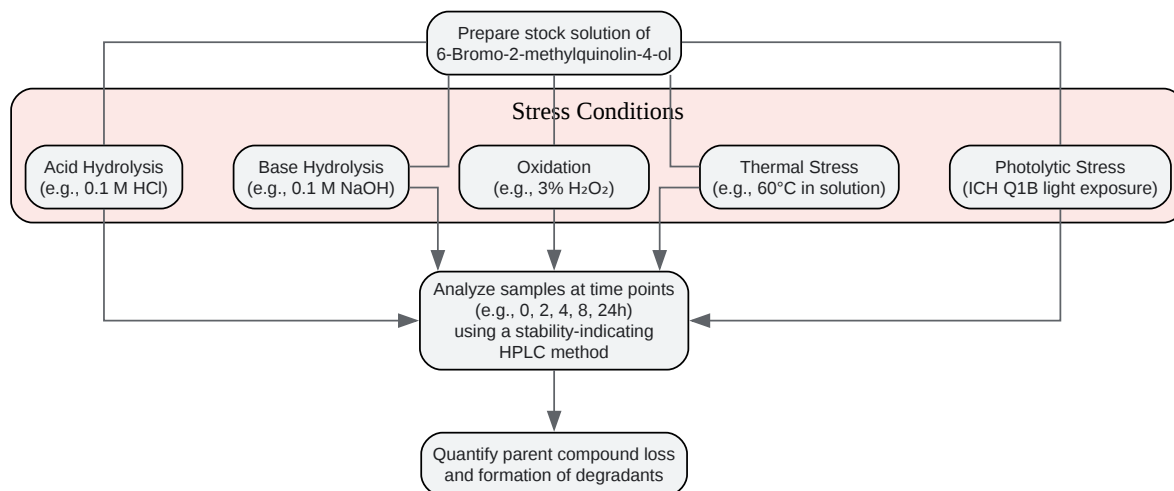
Forced degradation, or stress testing, is essential to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.^{[3][4][9]} These studies are a regulatory requirement in drug development and provide critical information for formulation and packaging design.^[10]

Rationale for Stress Conditions

The choice of stress conditions is guided by international guidelines (e.g., ICH Q1A) and is designed to simulate the effects of various environmental factors.^{[3][9]}

- **Hydrolysis:** Evaluates stability in the presence of water and at different pH levels, which is relevant to aqueous formulations and physiological environments.
- **Oxidation:** Assesses susceptibility to oxidative degradation, which can occur in the presence of air or residual peroxides in excipients.
- **Photostability:** Determines if the compound is degraded by exposure to light, which informs packaging requirements.
- **Thermal Stress:** Investigates the effect of elevated temperatures on the solid-state and solution stability of the compound.

Experimental Workflow for Forced Degradation



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